Tolcapone - 134308-13-7

Tolcapone

Catalog Number: EVT-285917
CAS Number: 134308-13-7
Molecular Formula: C14H11NO5
Molecular Weight: 273.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tolcapone is a yellow, crystalline powder that acts as a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). [] It is classified as a nitrocatechol derivative. [] In scientific research, Tolcapone serves as a valuable tool for investigating the role of COMT in various biological processes and exploring its therapeutic potential in different disease models. [, , ]

Future Directions
  • Developing safer Tolcapone analogues: Synthesizing new chemical entities with improved safety profiles while retaining its therapeutic benefits. []
  • Personalized medicine approaches: Identifying genetic or other biomarkers that can predict response and tolerance to Tolcapone, allowing for personalized treatment strategies. [, ]
  • Understanding its long-term effects: Conducting further research to assess the long-term safety and efficacy of Tolcapone in different patient populations. [, ]
  • Developing new drug delivery systems: Exploring novel formulations and delivery systems to improve its bioavailability and reduce potential side effects. []

3-O-Methyltolcapone (3-OMT)

    Compound Description: 3-O-Methyltolcapone (3-OMT) is the primary metabolite of Tolcapone, formed through O-methylation by Catechol-O-methyltransferase (COMT) []. Unlike Tolcapone, 3-OMT lacks pharmacological activity as a COMT inhibitor [].

    Relevance: The formation of 3-OMT significantly impacts the pharmacokinetics of Tolcapone. Tolcapone administration leads to a dose-dependent reduction in 3-OMD levels [, , , ]. While 3-OMT itself is inactive, its prolonged half-life contributes to the extended duration of Tolcapone's action []. 3-O-Methyltolcapone and its lipophilic analogues have shown promise as potent inhibitors of Transthyretin (TTR) amyloidogenesis, exceeding the potency of Tolcapone [].

Entacapone

    Compound Description: Entacapone is another Catechol-O-methyltransferase (COMT) inhibitor used as adjunctive therapy in Parkinson's disease, primarily for managing motor fluctuations [, , , , ]. Unlike Tolcapone, Entacapone demonstrates limited penetration of the blood-brain barrier, resulting in predominantly peripheral effects [, ].

Opicapone

    Compound Description: Opicapone, similar to Tolcapone and Entacapone, functions as a Catechol-O-methyltransferase (COMT) inhibitor. It is utilized in conjunction with Levodopa/carbidopa to alleviate motor fluctuations experienced by Parkinson's disease patients [].

    Relevance: Like Tolcapone, Opicapone belongs to the COMT inhibitor class and shares the therapeutic goal of improving Levodopa effectiveness by extending its duration of action []. Clinicians often consider the efficacy and safety profiles of all three COMT inhibitors – Tolcapone, Entacapone, and Opicapone – when determining the most suitable treatment option for patients with advanced Parkinson's disease [, ].

Levodopa

  • Relevance: Tolcapone is used adjunctively with Levodopa to mitigate motor fluctuations and enhance Levodopa's therapeutic effects [, ]. By inhibiting COMT, Tolcapone slows down Levodopa's peripheral metabolism, thereby increasing its bioavailability and prolonging its duration of action [, , ]. This synergistic action allows for a reduction in Levodopa dosage and frequency, potentially minimizing Levodopa-associated side effects [, , , ].

Carbidopa

    Compound Description: Carbidopa, a dopa decarboxylase inhibitor, is frequently co-administered with Levodopa [, , ]. It acts by blocking the peripheral conversion of Levodopa to dopamine, ensuring a greater proportion of Levodopa reaches the brain [].

    Relevance: Tolcapone is often used in conjunction with the Levodopa/Carbidopa combination to further enhance Levodopa's effectiveness and manage motor fluctuations [, ]. Studies indicate that Tolcapone does not interfere with Carbidopa's pharmacokinetics, suggesting the absence of clinically significant interactions between these drugs [].

Benserazide

    Compound Description: Benserazide, similar to Carbidopa, is a peripheral dopa decarboxylase inhibitor. It is co-formulated with Levodopa to enhance its central bioavailability by reducing its peripheral degradation [, ].

    Relevance: Tolcapone is often employed alongside Levodopa/Benserazide formulations to address motor complications in Parkinson's disease [, ]. Research indicates that Tolcapone's effect on Levodopa pharmacokinetics remains consistent across various Levodopa/Benserazide formulations, suggesting the absence of formulation-specific interactions [].

Selegiline

    Compound Description: Selegiline is a selective monoamine oxidase B (MAO-B) inhibitor often used in Parkinson's disease treatment []. Its mechanism involves preventing dopamine breakdown, thereby prolonging dopamine availability in the brain.

2,4-Dinitrophenol (DNP)

    Compound Description: 2,4-Dinitrophenol (DNP) is a known uncoupling agent of oxidative phosphorylation, leading to mitochondrial dysfunction []. This chemical disrupts the process by which cells generate energy, potentially leading to cellular damage and toxicity.

    Relevance: Structural similarities were observed between the mitochondrial damage induced by Tolcapone and DNP in rat models []. This finding suggests that Tolcapone, at high concentrations, might disrupt mitochondrial function similarly to DNP, potentially explaining the hepatotoxicity observed with Tolcapone in some cases [].

Oxaliplatin

    Compound Description: Oxaliplatin is a platinum-based chemotherapeutic agent used in cancer treatment [].

    Relevance: The combination of Tolcapone and Oxaliplatin demonstrated synergistic cytotoxic effects in neuroblastoma cell lines []. This preclinical finding suggests a potential therapeutic application of Tolcapone in combination with Oxaliplatin for neuroblastoma, warranting further investigation in clinical settings [].

(-)-Epigallocatechin-3-gallate (EGCG)

  • Relevance: Tolcapone, through its COMT-inhibiting properties, effectively increased the bioavailability of unmethylated EGCG in mouse models []. This finding suggests that combining Tolcapone with EGCG could enhance the latter's anticancer properties by preventing its rapid degradation, opening avenues for future cancer prevention strategies [].

Pergolide

    Compound Description: Pergolide is a dopamine agonist previously used in the treatment of Parkinson’s disease. It mimics the action of dopamine in the brain [].

    Relevance: A study compared the efficacy of Tolcapone and Pergolide as adjunctive therapies to Levodopa in Parkinson’s disease patients []. While both drugs showed comparable benefits in reducing Levodopa dosage, improving motor impairment and disability, and impacting general health-related quality of life, Tolcapone demonstrated superior results in a disease-specific quality of life questionnaire (PDQ-39) [].

Bromocriptine

    Compound Description: Bromocriptine, similar to Pergolide, belongs to the dopamine agonist class and was previously used in Parkinson’s disease management [].

Synthesis Analysis

Tolcapone can be synthesized through various methods, including traditional multi-step processes and novel one-pot reactions. A common synthesis route begins with a Grignard reaction involving 3-benzyloxy-4-methoxybenzaldehyde and p-tolyl magnesium bromide. This step produces an alcohol, which is subsequently converted to a ketone using sodium t-butoxide. The benzyl protecting group is then removed via palladium-catalyzed hydrogenation, followed by the introduction of a nitro group at the 5-position .

Novel One-Pot Synthesis

A recent development in synthesis involves a one-pot process that combines several steps to produce tolcapone more efficiently. This method utilizes 1,2-dimethoxybenzene treated with p-methyl benzoyl chloride and aluminum chloride, followed by nitration using melamine nitrate. The final product is obtained after demethylation with hydrochloric acid and acetic acid, yielding tolcapone with high purity and yield .

Molecular Structure Analysis

Tolcapone's structure features two hydroxyl groups and a nitro group attached to a benzophenone backbone. The compound exhibits chirality due to the presence of asymmetric carbon atoms. Its melting point ranges from 143 °C to 146 °C, indicating its solid-state stability under typical conditions. The partition coefficient (LogP) values suggest that tolcapone has a favorable lipophilicity for penetrating the blood-brain barrier, which is crucial for its therapeutic effects in the central nervous system .

Structural Data

  • Molecular Formula: C15H15N1O5C_{15}H_{15}N_{1}O_{5}
  • Molecular Weight: 273.25 g/mol
  • Melting Point: 143 - 146 °C
  • Solubility: Practically insoluble in water; soluble in sodium hydroxide solution.
Chemical Reactions Analysis

Tolcapone undergoes various chemical reactions primarily related to its metabolism and interaction with enzymes. The main reaction involves its reversible binding to COMT, inhibiting the methylation of levodopa. This inhibition prevents the formation of 3-O-methyldopa, allowing more levodopa to cross the blood-brain barrier and be converted into dopamine .

Metabolic Pathways

Tolcapone is metabolized mainly through:

  • Glucuronidation: The primary pathway for detoxification.
  • Methylation: Producing metabolites such as 3-O-methyltolcapone.
  • Oxidative Hydroxylation: Involving cytochrome P450 enzymes.

Approximately 60% of tolcapone metabolites are excreted via urine and 40% via feces, with only about 0.5% excreted unchanged .

Mechanism of Action

Tolcapone operates by selectively inhibiting COMT in both peripheral tissues and the central nervous system. By binding to the catalytic site of COMT with high affinity, tolcapone prevents the breakdown of levodopa into inactive metabolites. This action significantly enhances the availability of levodopa for conversion into dopamine within the brain, thus improving motor function in patients with Parkinson's disease .

Pharmacokinetics

  • Absorption: Approximately 85% from the gastrointestinal tract.
  • Bioavailability: About 65%, minimally affected by food.
  • Half-life: Approximately 2 to 3 hours.
  • Distribution Volume: Roughly 0.3L/kg0.3\,L/kg.
Physical and Chemical Properties Analysis

Tolcapone possesses several notable physical and chemical properties:

  • Appearance: Intense yellow crystalline solid.
  • Odor: Odorless.
  • Taste: Bitter.
  • Solubility: Insoluble in water; soluble in organic solvents like ethanol.

The compound’s stability and solubility characteristics are essential for its formulation in pharmaceutical applications .

Applications

Tolcapone is primarily used in clinical settings for treating Parkinson's disease as an adjunct therapy to levodopa. Its role as a COMT inhibitor enhances the efficacy of levodopa therapy by prolonging its action and improving patient outcomes. Additionally, research continues into potential applications beyond Parkinson's disease treatment, exploring its effects on other neurological disorders where catecholamine metabolism plays a critical role .

Properties

CAS Number

134308-13-7

Product Name

Tolcapone

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3

InChI Key

MIQPIUSUKVNLNT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Solubility

5.69e-02 g/L

Synonyms

3,4 Dihydroxy 5' methyl 5 nitrobenzophenone
3,4-dihydroxy-5'-methyl-5-nitrobenzophenone
Ro 40 7592
Ro 40-7592
Ro 407592
Ro-40-7592
Ro407592
SOM0226
Tasmar
tolcapone

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.